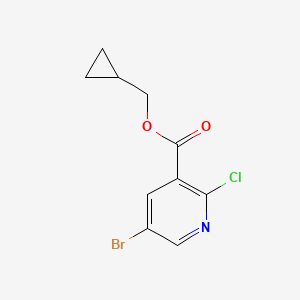
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate is a compound likely to be of interest in various fields of chemistry, including organic synthesis and material science. Its structure suggests potential reactivity and utility due to the presence of a cyclopropyl group, a bromine atom, and a chloropyridine moiety, each of which imparts distinct chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions. For instance, the preparation of related bromo and chloro pyridine derivatives might involve nucleophilic substitution reactions, cyclopropanation, or other specific transformations tailored to introduce the desired functional groups at specific positions on the pyridine ring. These syntheses require precise conditions, including the choice of solvents, temperature control, and the use of specific reagents to achieve high yield and purity (G. Anuradha et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate, like its analogs, can be characterized by spectroscopic techniques such as FT-IR, NMR (both 1H and 13C), and possibly X-ray crystallography. These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of specific functional groups, and the stereochemistry of the molecule. Crystallographic analysis, in particular, offers insights into the molecular conformation and intermolecular interactions within the crystal lattice (G. Anuradha et al., 2014).
Scientific Research Applications
Synthesis and Characterization
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate is a compound used in various chemical syntheses and characterizations. Anuradha et al. (2014) conducted a study on a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which was synthesized from 5-bromoindazole-3-carboxylic acid methylester. The structural identification of the compound was achieved through FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis data, and single crystal X-ray diffraction studies, emphasizing the compound's utility in synthesis and structural analysis (Anuradha, G., Vasuki, G., Surendrareddy, G., Veerareddy, A., & Dubey, P., 2014).
Biological Activity
In the realm of biological activity, Tian et al. (2009) explored cyclopropanecarboxylic acid derivatives, highlighting their biological significance. The study synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and discovered their excellent herbicidal and fungicidal activities, showcasing the potential of cyclopropane-based compounds in biological applications (Tian, L., Song, J., Wang, J., & Liu, B., 2009).
Synthetic Methodologies
Wen-bo (2011) detailed the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, chlor-antraniliprole. The synthesis involved multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, providing insights into the complexities of synthesizing such intricate molecules (Wen-bo, N., 2011).
Catalysis and Reaction Optimization
Jianguo Ji, Tao Li, and W. Bunnelle (2003) conducted a study on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. They successfully achieved high yields and excellent chemoselectivity in the amination of 5-bromo-2-chloropyridine, demonstrating the compound's utility in catalysis and reaction optimization (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Safety And Hazards
properties
IUPAC Name |
cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-3-8(9(12)13-4-7)10(14)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPZPSYCVOMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)
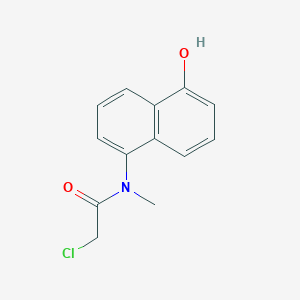

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)
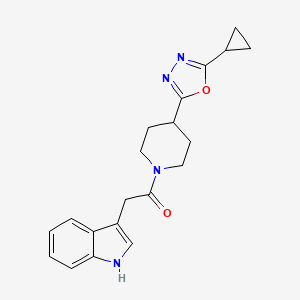
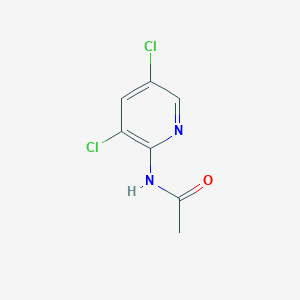
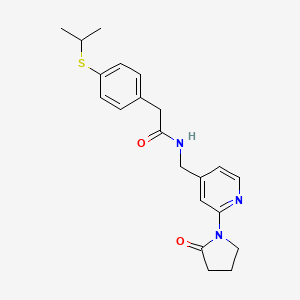
![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)